2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1044856-44-1
VCID: VC6774853
InChI: InChI=1S/C11H12N2O/c14-9-7-11-6-8-12-13(11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2
SMILES: C1=CC=C(C=C1)N2C(=CC=N2)CCO
Molecular Formula: C11H12N2O
Molecular Weight: 188.23

2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol

CAS No.: 1044856-44-1

Cat. No.: VC6774853

Molecular Formula: C11H12N2O

Molecular Weight: 188.23

* For research use only. Not for human or veterinary use.

2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol - 1044856-44-1

Specification

CAS No. 1044856-44-1
Molecular Formula C11H12N2O
Molecular Weight 188.23
IUPAC Name 2-(2-phenylpyrazol-3-yl)ethanol
Standard InChI InChI=1S/C11H12N2O/c14-9-7-11-6-8-12-13(11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2
Standard InChI Key SZQAPECSMHRYMF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=CC=N2)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1H-pyrazole core substituted with a phenyl group at the 1-position and a 2-hydroxyethyl chain at the 5-position. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confers aromatic stability and electronic diversity, while the hydroxethyl group introduces polarity and hydrogen-bonding capacity. This combination suggests moderate solubility in polar solvents and potential bioavailability.

Physicochemical Parameters

Although experimental data for 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol are scarce, properties can be inferred from analogs. For instance, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine exhibits a density of 1.13 g/cm³ and a boiling point of 338.1°C. Introducing a hydroxyl group likely reduces volatility (estimated boiling point: 300–320°C) and increases solubility in aqueous media. Key calculated properties include:

  • Molecular formula: C11H12N2O

  • Molecular weight: 188.23 g/mol

  • LogP: ~1.8 (indicating moderate lipophilicity)

  • Hydrogen bond donors/acceptors: 1/3

The hydroxyl group’s presence enhances hydrophilic interactions, potentially improving pharmacokinetic profiles compared to amine or alkyl analogs .

Synthetic Methodologies

Pyrazole Ring Formation

The synthesis of pyrazole derivatives typically begins with cyclocondensation reactions. A common route involves reacting 1,3-diketones with phenylhydrazine . For example, ethyl acetoacetate and phenylhydrazine yield ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate, which can be functionalized further. Adapting this method, a diketone precursor could be designed to incorporate the hydroxethyl moiety at the 5-position.

Functionalization with Hydroxethyl Group

Post-cyclization, the hydroxethyl chain may be introduced via:

  • Reduction of Esters: Lithium aluminum hydride (LiAlH4) reduction of ethyl 2-(1-phenyl-1H-pyrazol-5-yl)acetate to the corresponding alcohol .

  • Nucleophilic Substitution: Reacting a 5-chloromethylpyrazole intermediate with hydroxide ions under SN2 conditions.

A plausible synthetic pathway is outlined below:

  • Cyclocondensation: React 3-ketopentanedioic acid with phenylhydrazine to form 1-phenyl-1H-pyrazole-5-carboxylic acid.

  • Esterification: Convert the carboxylic acid to its ethyl ester using ethanol and sulfuric acid.

  • Reduction: Reduce the ester to 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol using LiAlH4 in tetrahydrofuran (THF) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Pyrazole protons (C3-H and C4-H): δ 6.5–7.5 ppm as singlets or doublets .

    • Hydroxethyl group: δ 1.8–2.2 ppm (CH2, multiplet) and δ 4.6–5.0 ppm (OH, broad singlet).

    • Phenyl group: δ 7.2–7.6 ppm (multiplet).

  • ¹³C NMR:

    • Pyrazole carbons: δ 105–150 ppm.

    • Hydroxethyl carbons: δ 35–40 ppm (CH2), δ 60–65 ppm (CH2OH).

Infrared (IR) Spectroscopy

  • O-H stretch: 3200–3600 cm⁻¹ (broad).

  • C=N and C=C stretches: 1500–1600 cm⁻¹.

  • C-O stretch: 1050–1150 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak: m/z 188.1 (M⁺).

  • Fragmentation: Loss of H2O (m/z 170.1) and cleavage of the hydroxethyl chain (m/z 131.0 for C9H7N2⁺) .

Biological and Industrial Applications

Material Science

The compound’s aromatic and polar groups could stabilize metal-organic frameworks (MOFs) or serve as ligands in catalytic systems.

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